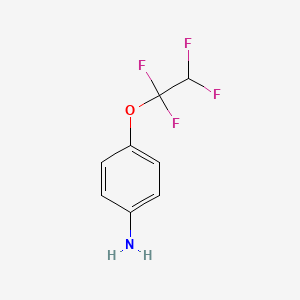

4-(1,1,2,2-Tetrafluoroethoxy)aniline

Beschreibung

Significance of Fluorinated Anilines in Advanced Organic Synthesis

Fluorinated anilines are a class of organic compounds that have become indispensable in various sectors, most notably in pharmaceutical and agrochemical development. The incorporation of fluorine into an aniline (B41778) molecule can profoundly alter its electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. The high electronegativity of fluorine can modulate the acidity of the amine group and influence the reactivity of the aromatic ring.

These modifications are strategically employed by chemists to enhance the efficacy and performance of active ingredients. For instance, introducing fluorine-containing substituents can increase a molecule's stability towards oxidative metabolism, thereby prolonging its biological half-life. Furthermore, the lipophilic nature of fluorine can improve a compound's ability to cross cellular membranes, enhancing its bioavailability. In advanced organic synthesis, fluorinated anilines serve as versatile intermediates for creating a wide array of more complex molecules, including heterocyclic compounds and other substituted aromatics that are central to the design of modern drugs and pesticides.

Overview of Research Paradigms for (Tetrafluoroethoxy)aniline Derivatives

Research involving (tetrafluoroethoxy)aniline derivatives is largely driven by their application as key intermediates in the synthesis of specialized chemicals. The primary research paradigm focuses on utilizing these anilines as foundational scaffolds that can be chemically modified to produce target molecules with desired functionalities. A significant area of this research is in the agrochemical industry, where precise molecular architectures are required to achieve high efficacy and selectivity for crop protection agents.

One of the most prominent examples is the use of 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline (B26387) as a crucial intermediate for the insecticide hexaflumuron. sfdchem.com The synthesis of this key intermediate often starts from 4-(1,1,2,2-tetrafluoroethoxy)aniline, which undergoes chlorination. sfdchem.com This multi-step synthesis highlights the role of the parent aniline as a foundational building block. The research, therefore, often revolves around optimizing the synthesis of these derivatives, focusing on improving yields, purity, and the environmental footprint of the manufacturing process. The general reaction involves the acylation of the aniline's amino group, a common transformation for this class of compounds. For example, the reaction of 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline with a benzoyl chloride derivative is a key step in forming the final insecticidal molecule. nih.gov

Position of this compound within Fluorinated Aromatic Amine Research

Within the broader field of fluorinated aromatic amine research, this compound is positioned as a specialized, high-value building block rather than a compound studied for its own intrinsic properties. Its primary significance is derived from its utility in constructing more complex, commercially important molecules. While extensive academic literature on the compound itself is limited, its importance is evident in the patent literature related to agrochemicals.

The compound serves as a precursor to key chlorinated intermediates, demonstrating its role one step upstream from the final stages of industrial synthesis. sfdchem.com The research focus is less on exploring the fundamental reactivity of this compound and more on its efficient conversion to derivatives like 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline. This places it in a category of functional intermediates whose value is intrinsically linked to the end products they help create.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 713-62-2 |

| Molecular Formula | C₈H₇F₄NO |

| Molecular Weight | 209.14 g/mol |

| Boiling Point | 104-108 °C at 11 mmHg |

Academic Relevance of Current Research Directions

The academic relevance of research surrounding this compound and its derivatives is primarily centered on the development of efficient and sustainable synthetic methodologies. The synthesis of its important derivative, 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, involves the fluorination of 4-amino-2,6-dichlorophenol (B1218435) with tetrafluoroethylene (B6358150), showcasing a practical application of fluorination chemistry. sfdchem.com

Current research directions with academic significance include:

Green Chemistry Approaches: Developing more environmentally friendly synthesis routes for the compound and its derivatives, potentially reducing the use of harsh reagents or solvents.

Catalysis: Investigating novel catalytic systems to improve the efficiency and selectivity of the fluorination and chlorination steps involved in the synthesis of its derivatives.

New Applications: While the primary application is in agrochemicals, academic research could explore the use of this compound as a building block for novel pharmaceuticals or materials, leveraging the unique properties of the tetrafluoroethoxy group.

The study of such compounds, even if driven by industrial applications, contributes to the broader understanding of organofluorine chemistry and the development of synthetic tools that can be applied to a wide range of chemical challenges.

Table 2: Comparison of Related Fluorinated Anilines

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |

|---|---|---|---|

| This compound | C₈H₇F₄NO | 209.14 | Contains a -OCHF₂CF₂ group |

| 4-(Trifluoromethoxy)aniline | C₇H₆F₃NO | 177.12 | Contains a -OCF₃ group |

| 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline | C₈H₅Cl₂F₄NO | 278.03 | Chlorinated aromatic ring |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(1,1,2,2-tetrafluoroethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4NO/c9-7(10)8(11,12)14-6-3-1-5(13)2-4-6/h1-4,7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQSVTYLRGGCEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380215 | |

| Record name | 4-(1,1,2,2-tetrafluoroethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713-62-2 | |

| Record name | 4-(1,1,2,2-tetrafluoroethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 1,1,2,2 Tetrafluoroethoxy Aniline and Analogous Structures

Strategies for Introducing the Tetrafluoroethoxy Moiety onto Aniline (B41778) Scaffolds

The synthesis of fluorinated anilines, such as 4-(1,1,2,2-tetrafluoroethoxy)aniline, involves specialized techniques to incorporate the fluoroalkyl group onto the aromatic scaffold. These methods are critical for developing new molecules in the pharmaceutical, agrochemical, and material sciences.

Direct Fluorination Techniques Applied to Aniline Derivatives

Direct fluorination for introducing fluorine into the unsubstituted positions of aromatic compounds has historically been challenging due to the high reactivity of the reagents involved google.com. Traditional methods often employ hazardous materials like elemental fluorine or high-valent metal fluorides, which can be difficult to handle and may lack selectivity google.com.

Modern approaches have sought to develop milder and more selective fluorination conditions. While the direct conversion of an ethoxy group to a tetrafluoroethoxy group on an aniline ring is not a commonly cited single-step procedure, the principles of direct C-H fluorination are relevant. Hydrogen Atom Transfer (HAT) catalysis represents an atom- and step-economical strategy for the direct functionalization of C-H bonds researchgate.net. Reagents like Selectfluor®, in radical processes, can generate highly reactive species capable of acting as HAT catalysts researchgate.net. These advanced methods provide pathways for incorporating fluorine atoms, although creating a specific tetrafluoroethoxy moiety often requires building the group and then attaching it to the ring, or modifying a precursor already on the ring through multi-step processes rather than a single direct fluorination event.

Another established method for introducing fluorine selectively requires the presence of an existing functional group. The Balz-Schiemann reaction is a well-known example of this type of transformation google.com. An alternative strategy involves reacting an aromatic azide with anhydrous hydrogen fluoride, which offers the advantages of mild reaction conditions and high selectivity google.com.

Utilizing Fluoroalkyl Amino Reagents in Aniline Synthesis

Fluoroalkyl Amino Reagents (FARs) have emerged as powerful tools for introducing various fluorinated groups onto aromatic and heteroaromatic derivatives nih.gov. These reagents possess unique reactivity stemming from the presence of highly electron-withdrawing fluorine atoms close to a tertiary amine nih.gov. This proximity leads to negative hyperconjugation, weakening the C-F bond and facilitating the generation of a reactive fluoroiminium intermediate. This specific reactivity makes FARs highly effective for fluoroalkylation nih.gov.

The synthesis of N-polyfluoroalkylated anilines can also be achieved through methods such as the cleavage of nosyl groups, providing an efficient route to high-value fluorinated compounds researchgate.net. Photoinduced methods, which avoid the use of transition metals, offer a sustainable and practical alternative. These can operate through a redox-neutral approach using an organic photocatalyst or via the formation of an electron donor-acceptor (EDA) complex between anilines and a fluoroalkylating agent like ethyl difluoroiodoacetate nih.govacs.org.

Multicomponent Reaction Protocols for Functionalized Aniline Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly efficient for synthesizing complex molecules like functionalized anilines nih.govresearchgate.net. These protocols are valued for their operational simplicity, atom economy, and ability to rapidly generate diverse molecular libraries nih.govacs.org. For instance, a three-component reaction involving anilines, aldehydes, and pyruvate derivatives can efficiently produce densely functionalized γ-lactam derivatives nih.gov.

Annulation Reactions for N-(Hetero)aryl-4,5-unsubstituted Pyrrole (B145914) Derivatives

Annulation reactions are a powerful subset of MCRs used to construct cyclic structures. The synthesis of N-aryl pyrrole derivatives, for example, can be achieved through a [4+1] annulation strategy. In this approach, a primary amine, such as a substituted aniline, provides the nitrogen atom (the "+1" component), which reacts with a four-carbon chain to form the pyrrole ring mdpi.comrsc.org.

One such method involves the Pd(TFA)₂-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with unprotected primary amines mdpi.com. This tandem reaction proceeds through enamination and amino-alkene intermediates to yield highly substituted pyrroles mdpi.com. Similarly, copper-catalyzed [4+1] annulation of primary amines with ynamide-derived buta-1,3-diynes is effective for synthesizing N-aryl pyrroles bearing 2,5-diamido groups rsc.org. A nickel-catalyzed reaction using 3-aryl-2H-azirines as annulation reagents also provides a high-yielding route to fused pyrrole systems like 3-arylbenzo google.comnih.govthieno[3,2-b]pyrroles nih.govbeilstein-journals.orgresearchgate.net.

Catalytic Conditions and Their Influence on Reaction Efficiency

The efficiency and selectivity of aniline synthesis and subsequent functionalization are highly dependent on catalytic conditions. In heterogeneously catalyzed processes like nitrobenzene hydrogenation to produce aniline, the choice of catalyst and operating parameters are crucial nih.govacs.org.

For instance, alumina-supported palladium (Pd/Al₂O₃) catalysts are effective for high-temperature operations. Studies show that a lower palladium loading (e.g., 0.3 wt%) can maximize aniline selectivity by avoiding overhydrogenation byproducts nih.govacs.org. Reaction efficiency is also sensitive to parameters like temperature, residence time (related to Weight Hourly Space Velocity, WHSV), and hydrogen pressure nih.govresearchgate.net.

The table below summarizes optimized conditions for a continuous-flow hydrogenation of nitrobenzene, illustrating the influence of various parameters on product yield.

| Entry | Temperature (°C) | Flow Rate (mL/min) | H₂ Pressure (MPa) | Yield (%) |

| 1 | 40 | 0.50 | 2.5 | 85 |

| 2 | 50 | 0.50 | 2.5 | 96 |

| 3 | 60 | 0.50 | 2.5 | 99 |

| 4 | 70 | 0.50 | 2.5 | 99 |

| 5 | 60 | 0.25 | 2.5 | 99 |

| 6 | 60 | 0.75 | 2.5 | 95 |

| 7 | 60 | 1.00 | 2.5 | 92 |

| 8 | 60 | 0.50 | 2.0 | 99 |

| 9 | 60 | 0.50 | 3.0 | 99 |

| Data sourced from a study on continuous-flow hydrogenation of nitrobenzene to aniline researchgate.net. |

In annulation reactions for pyrrole synthesis, the catalyst choice is also critical. Palladium catalysts like Pd(OAc)₂ and Pd(TFA)₂ have been successfully used, with O₂ serving as the terminal oxidant under mild conditions mdpi.com. Other protocols employ copper(II) or nickel(II) catalysts to achieve high yields and tolerate a broad range of functional groups on the amine substrate rsc.orgbeilstein-journals.org.

Preparation of Intermediate Compounds from this compound

The aniline functional group in this compound makes it a valuable building block for synthesizing more complex molecules. The amino group (-NH₂) is a versatile handle for a wide range of chemical transformations.

Analogous fluorinated anilines, such as 4-(trifluoromethoxy)aniline, are widely used as intermediates. For example, 4-(trifluoromethoxy)aniline serves as a precursor in the synthesis of side-group liquid-crystalline polymethacrylates, derivatives of 3-(quinolin-3-yl)acrylates, and various Schiff bases through condensation with pyridinecarboxaldehydes sigmaaldrich.com. Given its similar structure, this compound is expected to undergo similar reactions, including:

Amide bond formation: Reaction with acyl chlorides or carboxylic acids to form amides.

Diazotization: Conversion of the amino group to a diazonium salt, which can then be substituted with a wide variety of functional groups (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions.

Nucleophilic aromatic substitution: The amino group can be a directing group for further functionalization of the aromatic ring.

Building block for heterocycles: Serving as the nitrogen-containing component in the synthesis of various heterocyclic rings, as demonstrated in multicomponent and annulation reactions.

These transformations underscore the utility of this compound as a key intermediate for creating novel compounds with potential applications in diverse areas of chemical research and development.

Efficient and Practical Routes for Industrial Scale Synthesis of Related Intermediates

The industrial production of fluorinated anilines often relies on robust and economically viable synthetic routes. While a specific industrial-scale synthesis for this compound is not extensively detailed in publicly available literature, established methods for analogous fluorinated anilines provide a clear blueprint for its potential large-scale production. Two primary strategies are widely employed: the hydrogenation of nitroaromatics and the Halex (halogen exchange) reaction.

A common and efficient industrial method for producing anilines is the catalytic hydrogenation of the corresponding nitrobenzene derivatives. This two-step process typically begins with the nitration of a benzene (B151609) derivative, followed by the reduction of the nitro group to an amine. For the synthesis of this compound, a plausible route would commence with the etherification of 4-nitrophenol with a suitable 1,1,2,2-tetrafluoroethylating agent. The resulting 1-(1,1,2,2-tetrafluoroethoxy)-4-nitrobenzene would then be subjected to catalytic hydrogenation to yield the target aniline. This approach is analogous to the industrial synthesis of other alkoxy anilines, such as 4-(difluoromethoxy)aniline, which is prepared by the reaction of 4-nitrophenol with monochlorodifluoromethane followed by reduction of the nitro group. google.com The hydrogenation step is typically carried out using metal catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. google.comevonik.com

The Halex reaction is another cornerstone of industrial fluorine chemistry, involving the exchange of a chlorine or bromine atom on an aromatic ring with fluorine. google.com This process is particularly effective when the halogen is activated by an electron-withdrawing group, such as a nitro group, in the ortho or para position. For the synthesis of fluorinated anilines, a chloronitrobenzene precursor can be converted to its fluoro-analogue via the Halex reaction, followed by reduction of the nitro group. google.com While not a direct route to this compound, this methodology is crucial for the production of many fluorinated aniline intermediates.

The table below summarizes key aspects of these industrial-scale synthetic strategies.

| Method | Starting Materials | Key Transformation | Catalyst/Reagents | Advantages |

| Hydrogenation of Nitroaromatics | Substituted Nitrobenzene, H₂ | Reduction of -NO₂ to -NH₂ | Pd/C, Raney Ni, Pt/C | High yield, clean reaction |

| Halex Reaction | Chloronitrobenzene, Fluoride Source (e.g., KF) | Halogen exchange (-Cl to -F) | Phase-transfer catalyst | Cost-effective for certain substrates |

Chemo- and Regioselectivity in the Synthesis of Fluorinated Anilines

The synthesis of specifically substituted fluorinated anilines requires precise control over both chemoselectivity (differentiating between functional groups) and regioselectivity (controlling the position of substitution). The electronic properties of the fluorine atoms and fluoroalkyl groups play a pivotal role in directing the outcome of these reactions.

In the context of synthesizing this compound, a key step would be the introduction of the amino group, or a precursor, onto the benzene ring already bearing the tetrafluoroethoxy group. If starting from 1-(1,1,2,2-tetrafluoroethoxy)benzene, the introduction of a nitro group via electrophilic aromatic substitution would be directed by the tetrafluoroethoxy substituent. The -OCHF₂CF₂H group is electron-withdrawing due to the high electronegativity of the fluorine atoms, which deactivates the aromatic ring towards electrophilic attack. This deactivating effect is generally meta-directing for subsequent electrophilic substitutions. vanderbilt.edu However, the oxygen atom's lone pairs can participate in resonance, which can direct ortho- and para-substitution. The interplay between these inductive and resonance effects determines the final regiochemical outcome.

Alternatively, a more common and often more regioselective approach is nucleophilic aromatic substitution (SNAr) on a polyfluorinated aromatic ring. The presence of multiple fluorine atoms strongly activates the ring for nucleophilic attack. The regioselectivity of SNAr reactions on polyfluoroarenes is governed by the stability of the intermediate Meisenheimer complex. researchgate.netnih.gov Nucleophilic attack generally occurs at the para-position to an existing substituent, particularly if that substituent is also electron-withdrawing. mdpi.com For instance, in the reaction of octafluorotoluene with a nucleophile, substitution occurs preferentially at the para-position to the trifluoromethyl group. mdpi.com

In a hypothetical synthesis of this compound starting from a more highly fluorinated precursor, the introduction of the tetrafluoroethoxy group would likely be followed by the introduction of an amino group via SNAr. The regioselectivity of this amination step would be crucial. The table below outlines the directing effects of substituents in aromatic substitution reactions relevant to the synthesis of fluorinated anilines.

| Reaction Type | Substituent | Directing Effect | Rationale |

| Electrophilic Aromatic Substitution | -OCHF₂CF₂H | Ortho, Para (deactivating) or Meta | Competition between resonance (o,p) and induction (m) |

| Nucleophilic Aromatic Substitution | -F (on a polyfluorinated ring) | Para to other electron-withdrawing groups | Stabilization of the negative charge in the Meisenheimer intermediate |

Chemical Reactivity and Mechanistic Investigations of 4 1,1,2,2 Tetrafluoroethoxy Aniline Systems

Electrophilic Aromatic Substitution Reactivity of Tetrafluoroethoxy-substituted Anilines

The reactivity of the aromatic ring in 4-(1,1,2,2-tetrafluoroethoxy)aniline towards electrophiles is governed by the interplay of two substituents with opposing electronic effects: the amino group (-NH₂) and the tetrafluoroethoxy group (-OCF₂CF₂H). The amino group is a powerful activating group that donates electron density to the ring through resonance, thereby increasing its nucleophilicity. byjus.comreddit.com This effect preferentially directs incoming electrophiles to the ortho and para positions relative to the amine. byjus.com

| Substituent | Electronic Effect on Ring | Directing Influence | Predicted Outcome for this compound |

| -NH₂ | Strongly Activating (Resonance) | Ortho, Para | Directs incoming electrophiles to positions 2 and 6. |

| -OCF₂CF₂H | Strongly Deactivating (Inductive) | Meta (if it were the sole director) | Reduces the overall rate of reaction compared to aniline (B41778). |

This table summarizes the competing electronic effects governing electrophilic aromatic substitution on the this compound ring.

Nucleophilic Reactivity of the Aniline Amine Group

The primary amine group of this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. It can react with various electrophiles, such as in acylation or alkylation reactions. However, the nucleophilicity of this amine is significantly modulated by the electronic influence of the para-substituent.

The strong electron-withdrawing inductive effect of the tetrafluoroethoxy group pulls electron density away from the benzene (B151609) ring and, consequently, from the nitrogen atom of the amine group. doubtnut.com This reduction in electron density on the nitrogen atom makes the lone pair less available for donation to an electrophile. As a result, this compound is a weaker nucleophile than unsubstituted aniline. nih.gov This diminished nucleophilicity translates into slower reaction kinetics for processes like acylation with acetyl chloride or alkylation with alkyl halides when compared to aniline under similar conditions. rsc.org

Reaction Pathways in Multicomponent Transformations

This compound serves as a valuable building block in multicomponent reactions (MCRs), which allow for the construction of complex molecular scaffolds in a single synthetic operation. A prominent example is the Povarov reaction, a three-component reaction between an aniline, an aldehyde, and an alkene (or alkyne) to synthesize substituted quinolines. unicam.itorganic-chemistry.org

The initial step in many MCRs involving anilines is the condensation with a carbonyl compound, typically an aldehyde, to form an imine intermediate (a Schiff base). unicam.it This reaction proceeds via nucleophilic attack of the aniline's amine group on the carbonyl carbon, followed by dehydration. The resulting imine, which contains an α-hydrogen, can exist in equilibrium with its structural isomer, an enamine. thieme.de This constitutional isomerism, known as imine-enamine tautomerism, is analogous to the more familiar keto-enol tautomerism. rsc.orgyoutube.com The position of this equilibrium is influenced by factors such as solvent, temperature, and the electronic properties of the substituents. numberanalytics.comresearchgate.net

While imines are electrophilic at the carbon atom of the C=N bond, the corresponding enamine tautomers are nucleophilic at the α-carbon. youtube.com This dual reactivity is pivotal in MCRs. In certain reaction pathways, the enamine form acts as the key intermediate. For instance, the nucleophilic α-carbon of the enamine can attack an external electrophile or an electrophilic center within another component of the reaction mixture, leading to the formation of a new carbon-carbon bond and subsequent cyclization. youtube.com This pathway is fundamental to various annulation strategies for building heterocyclic rings.

In the context of quinoline (B57606) synthesis via reactions like the Povarov or Doebner-von Miller reaction, a critical step involves the cyclization onto the aniline ring. unicam.itnih.gov In a stepwise mechanistic view of the Povarov reaction, the imine formed from this compound and an aldehyde is activated by a Lewis or Brønsted acid. It then reacts with an electron-rich alkene in a manner that can be described as a formal aza-Diels-Alder reaction. unicam.it The subsequent step involves an intramolecular electrophilic aromatic substitution, where a carbocationic intermediate generated from the alkene component attacks the electron-rich aniline ring (at the ortho position to the amine) to form the second ring of the quinoline system. nih.gov A final oxidation/aromatization step yields the stable quinoline product.

Electronic and Steric Effects of the Tetrafluoroethoxy Substituent on Reaction Kinetics and Product Distribution

The tetrafluoroethoxy group exerts profound control over the reactivity of the aniline system through a combination of electronic and steric effects, influencing both the speed of reactions (kinetics) and the ratio of products formed (distribution).

Electronic Effects: The primary electronic influence is the potent electron-withdrawing inductive effect (-I) of the -OCF₂CF₂H group. doubtnut.com

Kinetics: This effect reduces the electron density of the entire molecule. It deactivates the aromatic ring, slowing the rate of electrophilic aromatic substitution. doubtnut.com It also decreases the electron density on the amine nitrogen, reducing its nucleophilicity and basicity, which slows down reactions where the amine acts as a nucleophile (e.g., acylation, imine formation). nih.gov

Product Distribution: In reactions involving protonation of the amine, such as nitration in strong acid, the deactivating effect can lead to the formation of meta-substituted products because the reaction proceeds through the protonated anilinium ion, which is a meta-director. byjus.com

Steric Effects: The -OCF₂CF₂H group is sterically bulky. numberanalytics.com

Kinetics: Steric hindrance can impede the approach of a reagent to adjacent (ortho) positions. libretexts.orgyoutube.com In the case of electrophilic attack on the ring, the bulkiness of the tetrafluoroethoxy group does not directly shield the reactive ortho-amino positions. However, in reactions involving the amine itself, its size could influence the approach of very large electrophiles.

Product Distribution: For electrophilic aromatic substitution, the primary directing influence is the powerful ortho-directing amino group. However, steric hindrance becomes a significant factor when considering reactions with substituted anilines where multiple positions are available. numberanalytics.comnih.gov For this compound, the reactive sites are the two equivalent ortho positions. The steric bulk of a large incoming electrophile could potentially slow the reaction due to crowding, although the electronic activation by the amine group is the dominant factor. youtube.comnih.gov

| Effect of -OCF₂CF₂H Group | Impact on Reaction Kinetics | Impact on Product Distribution |

| Electronic (Inductive) | Decreases rate of electrophilic aromatic substitution. Decreases rate of nucleophilic reactions at the amine. | Can favor meta-products under strongly acidic conditions (via anilinium ion). |

| Steric (Bulk) | Can slow reactions involving bulky reagents at the amine or adjacent ring positions. | Primarily influences ortho/para ratios in other substituted systems; in this case, it does not prevent ortho substitution directed by the amine. |

This interactive data table summarizes the key electronic and steric influences of the tetrafluoroethoxy substituent.

Functional Group Transformations Involving the Aniline Moiety

The amine functional group of this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures. Key reactions involving the aniline moiety include diazotization followed by synthetically useful transformations, as well as acylation, alkylation, and sulfonylation reactions. These transformations are crucial for the synthesis of a wide range of derivatives with potential applications in various fields of chemistry.

Diazotization and Subsequent Reactions

The primary amino group of this compound can be readily converted into a diazonium salt, which serves as a versatile intermediate for a range of functional group interconversions. The diazotization is typically achieved by treating the aniline with a source of nitrous acid, such as sodium nitrite (B80452), in the presence of a strong mineral acid like hydrochloric acid at low temperatures to ensure the stability of the resulting diazonium salt.

A significant application of the diazotized intermediate is its use in the synthesis of heterocyclic compounds. For instance, the diazonium salt of this compound can be utilized in a Japp–Klingemann reaction to prepare various substituted pyrazoles. This reaction involves the coupling of the diazonium salt with an active methylene (B1212753) compound, followed by cyclization to form the pyrazole (B372694) ring.

In a specific example, this compound is first diazotized using sodium nitrite and hydrochloric acid. The resulting diazonium salt is then reacted with ethyl 2-chloro-3-oxobutanoate. The intermediate from this coupling reaction undergoes cyclization upon treatment with a mixture of potassium hydroxide (B78521) in ethanol (B145695) to yield ethyl 5-methyl-3-(4-(1,1,2,2-tetrafluoroethoxy)phenyl)-1H-pyrazole-4-carboxylate. This pyrazole derivative can be further elaborated, for instance, by hydrolysis of the ester group to the corresponding carboxylic acid using sodium hydroxide.

Detailed research findings have demonstrated the successful synthesis of various pyrazole derivatives starting from this compound through this diazotization and cyclization sequence. The reaction conditions and yields for these transformations are summarized in the table below.

Table 1: Synthesis of Pyrazole Derivatives via Diazotization of this compound

| Starting Material | Reagents and Conditions | Product | Yield (%) |

|---|

Acylation Reactions

The nucleophilic amino group of this compound readily undergoes acylation with various acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. For instance, the reaction of this compound with an acyl chloride in a suitable solvent like dichloromethane (B109758) and in the presence of a base such as triethylamine (B128534) would be expected to produce the N-acylated product in good yield. While specific examples for this exact compound are not detailed in the provided search results, this is a standard and predictable transformation for anilines.

Alkylation Reactions

N-alkylation of this compound can be achieved using various alkylating agents, such as alkyl halides or sulfates. These reactions typically require the presence of a base to deprotonate the aniline, enhancing its nucleophilicity. The degree of alkylation (mono- vs. di-alkylation) can often be controlled by the stoichiometry of the reactants and the reaction conditions. Reductive amination, involving the reaction of the aniline with an aldehyde or ketone in the presence of a reducing agent, is another common method for introducing alkyl groups onto the nitrogen atom.

Sulfonylation Reactions

The reaction of this compound with sulfonyl chlorides in the presence of a base, such as pyridine (B92270) or triethylamine, leads to the formation of the corresponding sulfonamides. This transformation, known as sulfonylation, is a reliable method for the synthesis of N-arylsulfonamides. The resulting sulfonamides are often stable, crystalline solids.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidating the Influence of Fluorination on Compound Bioactivity

The introduction of fluorine into bioactive molecules is a widely utilized strategy in drug design, and the tetrafluoroethoxy group on 4-(1,1,2,2-Tetrafluoroethoxy)aniline imparts several key properties that significantly influence its bioactivity. researchgate.net The replacement of hydrogen with fluorine can lead to profound changes in a compound's physicochemical characteristics, such as metabolic stability, lipophilicity, and enzyme or receptor binding affinity. researchgate.net

The high electronegativity of fluorine atoms in the tetrafluoroethoxy moiety creates a strong electron-withdrawing effect, which can alter the acidity of the aniline's amino group and modulate the electronic properties of the entire aromatic ring. nih.gov This electronic perturbation can influence how the molecule interacts with its biological target. Furthermore, the carbon-fluorine bond is exceptionally stable, which can enhance the metabolic resistance of the compound by blocking sites susceptible to oxidative metabolism. researchgate.net This increased stability often translates to improved bioavailability and a longer duration of action. researchgate.net

The tetrafluoroethoxy group provides a unique balance of lipophilicity and electronic effects. While fluorination generally increases lipophilicity, which can improve membrane permeability, the specific arrangement in the tetrafluoroethoxy group offers a distinct profile compared to more common fluorinated substituents like trifluoromethyl or trifluoromethoxy. researchgate.net This balance is crucial for optimizing the pharmacokinetic properties of a potential drug or agrochemical candidate.

Table 1: Influence of Fluorination on Molecular Properties

| Property | Influence of the Tetrafluoroethoxy Group | Consequence for Bioactivity |

|---|---|---|

| Metabolic Stability | The high strength of the C-F bond blocks sites of oxidative metabolism. researchgate.net | Increased resistance to degradation, potentially leading to longer half-life and improved bioavailability. researchgate.net |

| Lipophilicity | Increases the molecule's affinity for nonpolar environments. researchgate.net | Can enhance cell membrane permeability and absorption. |

| Electronic Effects | Acts as a strong electron-withdrawing group, influencing the pKa of the aniline (B41778) nitrogen. nih.gov | Modulates binding interactions with target proteins by altering charge distribution and hydrogen bonding capacity. nih.gov |

| Conformational Preference | Can alter the preferred three-dimensional shape of the molecule. researchgate.net | Affects the fit and binding affinity within a receptor's active site. |

Contributions of the Aniline Structure to Receptor Binding and Target Interactions

The aniline moiety is a prevalent scaffold in pharmacologically active compounds, serving as a versatile building block for engaging with biological targets. cresset-group.com Its primary contribution often stems from the amino (-NH2) group, which can act as a crucial hydrogen bond donor. researchgate.net Analysis of protein-ligand crystal structures reveals that N-H donors on aromatic amines are frequently involved in key binding interactions within receptor pockets. researchgate.net

In the context of this compound, the amino group can form directed hydrogen bonds with specific amino acid residues (such as aspartate, glutamate, or backbone carbonyls) in a target protein, anchoring the molecule in the active site. The aromatic ring itself can participate in various non-covalent interactions, including π-π stacking with aromatic amino acid side chains (e.g., phenylalanine, tyrosine, tryptophan) and hydrophobic interactions.

Modifying the aniline structure, for instance by exploring alternatives to the amino group, is a strategy used to fine-tune pharmacological properties. cresset-group.com Such modifications can enhance receptor selectivity, bioavailability, or solubility, and mitigate potential off-target effects. cresset-group.com The inherent versatility of the aniline scaffold allows medicinal chemists to systematically alter its properties to achieve a desired biological outcome. cresset-group.com

Impact of Substituent Variations on Pharmacological and Agrochemical Efficacy

Beyond the existing fluorination, the introduction of other halogens (chlorine, bromine, iodine) at different positions on the aniline ring is a common strategy to modulate activity. researchgate.net Halogen atoms can serve multiple roles. They can act as hydrophobic moieties and, more significantly, as participants in halogen bonding—a specific, non-covalent interaction where the halogen acts as a Lewis acid. acs.org

The strength of a halogen bond increases with the size and polarizability of the halogen atom (I > Br > Cl > F). acs.org These bonds can form with Lewis basic sites in a protein, such as backbone carbonyl oxygens, providing an additional anchoring point that can significantly enhance binding affinity and potency. acs.orgnih.gov

Computational studies on similar anilino-scaffolds have shown that halogen substitution can alter electronic properties like the dipole moment, which in turn correlates with drug potency. nih.gov For example, in a series of 4-anilinoquinazoline (B1210976) inhibitors, chloro- and bromo-substituted compounds exhibited higher dipole moments and greater potency. nih.gov The strategic placement of different halogens can therefore be used to fine-tune interactions within a binding site and optimize biological efficacy. researchgate.netnih.gov

Table 2: Comparative Effects of Halogen Substituents on Molecular Interactions

| Halogen | Size/Polarizability | Halogen Bonding Propensity | Potential Impact on Performance |

|---|---|---|---|

| Fluorine (F) | Smallest / Least Polarizable | Weakest halogen bond donor. | Primarily influences metabolic stability and electronics through inductive effects. researchgate.net |

| Chlorine (Cl) | Intermediate | Forms effective halogen bonds. acs.org | Can improve binding affinity and potency through favorable interactions with receptor sites. nih.govnih.gov |

| Bromine (Br) | Larger / More Polarizable | Forms strong halogen bonds. acs.org | Often leads to significant gains in potency due to strong halogen bonding and increased lipophilicity. nih.gov |

| Iodine (I) | Largest / Most Polarizable | Strongest halogen bond donor. acs.org | Provides the strongest halogen bonding interaction, but its large size can introduce steric hindrance. acs.org |

Computational and Theoretical Approaches to Predict Structure-Activity Relationships

Computational chemistry provides powerful tools for predicting and rationalizing the structure-activity relationships of molecules like this compound before their synthesis. Quantitative Structure-Activity Relationship (QSAR) modeling is a primary technique used in this domain. nih.gov

QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their measured biological activity. nih.gov By analyzing descriptors related to a molecule's steric, electronic, and hydrophobic properties, these models can predict the activity of novel, unsynthesized derivatives. researchgate.net For fluorinated compounds, QSAR models have been successfully employed to design improved analogues, demonstrating high predictive power for estimating inhibitory activity in both agrochemical and pharmaceutical contexts. nih.gov

Other key computational methods include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. It allows researchers to visualize potential binding modes, identify key interactions (like hydrogen or halogen bonds), and estimate binding affinity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of a molecule and its target protein over time, providing insights into the stability of the ligand-receptor complex and confirming the interactions predicted by docking. nih.govresearchgate.net

Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR technique generates contour maps that visualize regions where changes in steric or electrostatic fields are likely to increase or decrease biological activity, guiding the design of more potent compounds. nih.gov

These computational approaches provide valuable theoretical insights that help prioritize synthetic targets, reduce the need for extensive trial-and-error screening, and accelerate the development of new pharmacological and agrochemical agents based on the this compound scaffold. researchgate.net

Applications in Advanced Chemical Synthesis

Utilization as a Key Building Block for Complex Organic Molecules

The distinct properties of 4-(1,1,2,2-tetrafluoroethoxy)aniline make it a valuable building block in medicinal chemistry and materials science for the synthesis of complex molecules. beilstein-journals.orgumich.eduimpactfactor.org The aniline (B41778) functional group provides a reactive site for a multitude of chemical transformations, while the tetrafluoroethoxy group imparts unique characteristics such as increased metabolic stability, lipophilicity, and altered electronic properties to the final compounds. umich.edufuturity.org

In drug discovery, the incorporation of fluorinated groups is a common strategy to enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. The tetrafluoroethoxy substituent can improve a drug candidate's resistance to metabolic degradation by cytochrome P450 enzymes, a common issue with non-fluorinated aniline derivatives which can be metabolized into toxic compounds. umich.edufuturity.org The use of aniline derivatives as foundational structures is widespread in the pharmaceutical industry for developing new therapeutic agents. umich.eduimpactfactor.org

Role in the Synthesis of Diverse Heterocyclic Compounds

This compound is a key intermediate in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.

The synthesis of N-substituted pyrroles can be efficiently achieved through the Paal-Knorr synthesis, a condensation reaction between a 1,4-dicarbonyl compound and a primary amine. wikipedia.orgalfa-chemistry.comorganic-chemistry.org In this context, this compound serves as the primary amine, reacting with 1,4-diketones to form the corresponding 1-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]pyrrole derivatives. nih.gov

The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments may favor the formation of furan (B31954) byproducts. organic-chemistry.org The mechanism involves the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole (B145914) ring. organic-chemistry.org This method is highly versatile, allowing for the creation of a diverse library of pyrrole compounds by varying the substituents on the 1,4-dicarbonyl starting material. nih.gov For instance, the reaction of this compound with 2,5-hexanedione (B30556) yields 1-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,5-dimethylpyrrole. nih.gov

| 1,4-Dicarbonyl Compound | Resulting Pyrrole Derivative | Reaction Conditions | Reference |

|---|---|---|---|

| 2,5-Hexanedione | 1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2,5-dimethylpyrrole | Weakly acidic (e.g., acetic acid) | nih.gov |

| 3,4-Diethyl-2,5-hexanedione | 1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]-3,4-diethyl-2,5-dimethylpyrrole | Neutral or weakly acidic | organic-chemistry.org |

Quinoline (B57606) and its derivatives are a significant class of heterocyclic compounds with a broad range of biological activities. iipseries.org Several classic synthetic routes to quinolines, such as the Conrad-Limpach synthesis, utilize anilines as a key reactant. wikipedia.orgjptcp.com In the Conrad-Limpach synthesis, an aniline is condensed with a β-ketoester to form a 4-hydroxyquinoline. wikipedia.orgsynarchive.com

The reaction proceeds in two main stages: first, the formation of a Schiff base from the aniline and the β-ketoester, and second, a thermal cyclization of the Schiff base at high temperatures (around 250 °C) to yield the 4-hydroxyquinoline. wikipedia.orgnih.gov The use of high-boiling point, inert solvents can significantly improve the yield of the cyclization step. nih.gov By employing this compound in this reaction, quinoline derivatives bearing the tetrafluoroethoxy group can be synthesized, which are of interest for their potential pharmacological properties. nih.gov

| Aniline Reactant | β-Ketoester Reactant | Product | Key Reaction Step | Reference |

|---|---|---|---|---|

| This compound | Ethyl acetoacetate | 4-Hydroxy-2-methyl-7-(1,1,2,2-tetrafluoroethoxy)quinoline | Thermal cyclization (~250 °C) | wikipedia.orgnih.gov |

| Aniline | Ethyl benzoylacetate | 4-Hydroxy-2-phenylquinoline | Condensation and cyclization | wikipedia.org |

Pyrazolo[3,4-b]pyridines are fused heterocyclic systems with significant biological and medicinal importance, exhibiting activities such as antiviral, antibacterial, and anti-tumor properties. mdpi.comscirp.org The synthesis of these derivatives can involve the cyclization of a 5-aminopyrazole with an appropriate partner, such as an α,β-unsaturated ketone. mdpi.com While direct use of this compound is not explicitly detailed in the provided context for this specific heterocycle, related aniline derivatives are crucial for creating the aminopyrazole precursors necessary for these syntheses. The general synthetic strategies highlight the importance of substituted anilines in building complex heterocyclic frameworks. mdpi.comnih.gov

For example, a general route involves reacting a substituted phenylhydrazine (B124118) (which can be derived from the corresponding aniline) with a β-ketonitrile to form a 5-aminopyrazole. This intermediate is then reacted with a diketone or an unsaturated ketone to construct the fused pyridine (B92270) ring. mdpi.comnih.gov

Preparation of Isocyanate Derivatives from this compound

This compound can be converted into the corresponding isocyanate, 4-(1,1,2,2-tetrafluoroethoxy)phenyl isocyanate. Isocyanates are highly reactive intermediates that are valuable in the synthesis of a wide range of compounds, including ureas, carbamates, and other derivatives.

The most common method for this transformation is the reaction of the aniline with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene. google.com This reaction proceeds via an intermediate carbamoyl (B1232498) chloride, which then eliminates hydrogen chloride to form the isocyanate. The resulting 4-(1,1,2,2-tetrafluoroethoxy)phenyl isocyanate can then be used in addition reactions with nucleophiles such as alcohols, amines, and water to generate a variety of functionalized products. For instance, reaction with an amine would yield a substituted urea (B33335) derivative.

Chemical Transformations for Generating Functionalized Products

The amino group of this compound allows for a variety of chemical transformations to produce functionalized derivatives. These reactions are fundamental in synthetic organic chemistry for building molecular complexity.

Standard functional group transformations applicable to anilines can be employed, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. nih.gov

Diazotization: Conversion of the amino group into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., halogens, cyano, hydroxyl groups) onto the aromatic ring via Sandmeyer-type reactions.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. nih.gov

These transformations enable the incorporation of the 4-(1,1,2,2-tetrafluoroethoxy)phenyl moiety into a larger molecular scaffold, providing access to a diverse range of functionalized products with tailored properties for various applications. nih.govnih.gov

Research in Medicinal Chemistry Applications

Development of Drug Candidates and Bioactive Molecules Incorporating the Tetrafluoroethoxy)aniline Scaffold

The 4-(1,1,2,2-tetrafluoroethoxy)aniline scaffold is a key component in the synthesis of more complex bioactive molecules and drug candidates. Its aromatic amine group provides a reactive site for further chemical modifications, allowing for its integration into a variety of molecular frameworks. The tetrafluoroethoxy group, being highly electronegative, alters the electron distribution of the aniline (B41778) ring, which can influence the molecule's interaction with biological targets. This makes it a desirable fragment in the design of novel therapeutic agents.

One notable example of a drug candidate incorporating a related scaffold is ((2R)-3-{[4-(4-chloro-3-ethylphenoxy)pyrimidin-2-yl][3-(1,1,2,2-tetrafluoroethoxy)benzyl]amino}-1,1,1-trifluoropropan-2-ol, a potent inhibitor of Cholesteryl Ester Transfer Protein (CETP). nih.gov In this instance, the tetrafluoroethoxyphenyl group is a key structural feature contributing to the compound's inhibitory activity. nih.gov The synthesis of such complex molecules often involves multi-step processes where fluorinated aniline intermediates, like this compound, are crucial starting materials. nbinno.com The strategic inclusion of fluorinated moieties is a growing area in drug discovery, aimed at modulating a molecule's properties for improved therapeutic effect. nih.gov

Exploration of Cholesteryl Ester Transfer Protein (CETP) Inhibition by Related Compounds

Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), and its inhibition is a therapeutic strategy for increasing HDL cholesterol levels to potentially reduce the risk of cardiovascular diseases. nih.govnih.gov Several CETP inhibitors have been developed, and some incorporate the tetrafluoroethoxy)aniline moiety as part of their larger molecular structure.

For instance, the compound ((2R)-3-{[4-(4-chloro-3-ethylphenoxy)pyrimidin-2-yl][3-(1,1,2,2-tetrafluoroethoxy)benzyl]amino}-1,1,1-trifluoropropan-2-ol was designed as a potent CETP inhibitor. nih.gov Although this specific molecule has a 3-(1,1,2,2-tetrafluoroethoxy)benzyl group rather than a direct aniline, it highlights the utility of the tetrafluoroethoxyphenyl fragment in achieving high binding affinity to CETP. nih.gov The inhibitor binds deep within the hydrophobic tunnel of the CETP protein, blocking the transfer of lipids. nih.gov

The development of CETP inhibitors has evolved, with newer generations of compounds like anacetrapib (B1684379) and obicetrapib (B1677080) showing promise in not only raising HDL-C but also reducing LDL-C. nih.govdoaj.org While not all CETP inhibitors contain the this compound structure, the principles learned from compounds that do have guided the design of other potent inhibitors. The hydrophobic nature of the tetrafluoroethoxy group can contribute to the extensive hydrophobic interactions that are crucial for binding within the CETP tunnel. nih.gov

Strategies for Modulating Drug Bioavailability and Biological Target Interactions

The introduction of fluorinated groups like tetrafluoroethoxy into a drug molecule is a well-established strategy to modulate its pharmacokinetic and pharmacodynamic properties. nih.gov The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, influencing how a drug interacts with its biological target. beilstein-journals.org

The tetrafluoroethoxy group can significantly impact a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. This modulation of lipophilicity can be a key factor in improving a drug's bioavailability. nbinno.com Furthermore, the presence of fluorine can block sites of metabolism, leading to a longer half-life of the drug in the body. hovione.com

Design and Synthesis of Novel Therapeutic Agents with Fluorinated Substituents

The design and synthesis of novel therapeutic agents frequently employ fluorinated building blocks like this compound to optimize the properties of a lead compound. nih.govmdpi.com The process often begins with a parent molecule that has some desired biological activity. Medicinal chemists then systematically introduce fluorinated substituents to fine-tune its properties. hovione.com

The synthesis of these novel agents can be complex. For example, the synthesis of a potent and orally active CETP inhibitor, (2R,alphaS)-3,4-dihydro-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)-phenyl]-alpha-(trifluoromethyl)-1(2H)-quinolineethanol, demonstrates the intricate chemical steps required to incorporate the tetrafluoroethoxyphenyl group into a larger, conformationally constrained molecule. nih.gov

Modern synthetic methods are continually being developed to facilitate the introduction of fluorine and fluorinated moieties into biologically relevant compounds. nih.gov The use of fluorinated anilines as precursors is a common strategy in the synthesis of a wide range of bioactive molecules. researchgate.net

Applications in Receptor Agonist/Antagonist Development

While specific examples of this compound being directly used in the development of receptor agonists or antagonists are not extensively detailed in the provided search results, the principles of using fluorinated compounds in drug design are broadly applicable to this area. The development of ligands that can selectively activate (agonists) or block (antagonists) a single receptor subtype is a major challenge in pharmacology. nih.gov

The unique electronic properties of the tetrafluoroethoxy group can be exploited to influence the binding of a ligand to a receptor. By altering the electronic landscape of a molecule, it is possible to enhance its affinity and selectivity for a particular receptor subtype. For example, in the development of opioid receptor like-1 (ORL1) antagonists, detailed structure-activity relationship studies led to the identification of highly potent and selective compounds. researchgate.net While these specific compounds were 4-aminoquinazoline derivatives, the underlying principle of modifying substituents to improve receptor binding is the same.

The development of novel 4-1BB (CD137) agonistic drugs for cancer immunotherapy also highlights the importance of fine-tuning molecular structure to achieve the desired biological effect while minimizing toxicity. nih.gov The incorporation of fluorinated groups could be a strategy to modulate the affinity and crosslinking activity of such agonists.

Research in Agrochemical Applications

Design and Synthesis of Insect Growth Regulators (IGRs)

Insect Growth Regulators (IGRs) represent a class of insecticides that interfere with the growth, development, and metamorphosis of insects, rather than causing immediate mortality. The design of novel IGRs often involves incorporating fluorinated groups to enhance efficacy. The 4-(1,1,2,2-tetrafluoroethoxy)aniline structure is a key building block in the synthesis of benzoylurea (B1208200) pesticides, a prominent class of IGRs that function by inhibiting chitin (B13524) biosynthesis. Chitin is a vital component of an insect's exoskeleton, and its disruption prevents proper molting, leading to death.

The synthesis of IGRs using this aniline (B41778) derivative typically involves its reaction with a benzoyl isocyanate. For example, a derivative of the subject compound, 2-fluoro-4-(1,1,2,2-tetrafluoroethoxy)aniline, can be dissolved in a solvent like toluene (B28343) and reacted with 2,6-difluorobenzoyl isocyanate to produce a benzoylurea compound, specifically N-2,6-difluorobenzoyl-N'-[2-fluoro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]urea. google.com This reaction demonstrates the utility of the aniline as a nucleophile that attacks the isocyanate group, forming the urea (B33335) linkage central to the IGR's structure. The presence of the tetrafluoroethoxy group is crucial, as it modifies the electronic properties and lipophilicity of the final molecule, which can lead to enhanced binding at the target site and improved transport within the insect.

Use in Pesticide and Insecticide Development

The application of this compound and its derivatives extends broadly across pesticide and insecticide development. The introduction of fluorinated substituents like the tetrafluoroethoxy group is a well-established strategy to increase the potency and metabolic stability of agrochemicals. researchgate.net Halogenated anilines are recognized as vital intermediates in the production of a wide range of agrochemicals.

Research has shown that para-substituted aniline derivatives often exhibit higher agrochemical activity. This is attributed to optimized steric and electronic interactions with biological targets within the pest organism. The tetrafluoroethoxy group at the para-position (position 4) of the aniline ring is therefore strategically placed to maximize the biological effect of the resulting pesticide.

Role as a Key Intermediate in Commercial Agrochemical Production (e.g., Hexaflumuron)

One of the most significant commercial applications of a derivative of this compound is in the production of Hexaflumuron. lifeasible.com Hexaflumuron is a highly effective, systemic insecticide used primarily for termite control in baiting systems. lifeasible.comcaymanchem.com The key intermediate in its synthesis is 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline (B26387) . chemicalbook.com

The synthesis of Hexaflumuron involves the reaction of this chlorinated aniline intermediate with 2,6-difluorobenzoyl isocyanate. The formal chemical name of Hexaflumuron, N-[[[3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]amino]carbonyl]-2,6-difluoro-benzamide, clearly indicates its molecular origin from these two precursors. lifeasible.comcaymanchem.comherts.ac.uk This aniline derivative provides the core structure that, once incorporated into the final benzoylurea molecule, imparts the desired insecticidal properties. Hexaflumuron acts as a chitin synthesis inhibitor, effectively eliminating termite colonies by disrupting the molting process. lifeasible.comcaymanchem.com

Table 1: Comparison of this compound and its Key Derivative

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

|---|---|---|---|---|

| This compound | 713-62-2 | C₈H₇F₄NO | 209.14 | Parent compound, agrochemical building block |

Modulating Agrochemical Efficacy, Selectivity, and Environmental Fate

The inclusion of the this compound moiety in a pesticide's structure significantly modulates its efficacy, selectivity, and environmental fate. The fluorine atoms in the tetrafluoroethoxy group have a profound impact on the molecule's properties.

Efficacy: Increased fluorination often enhances a molecule's lipid solubility, which can improve its ability to penetrate an insect's waxy cuticle and reach the target site. Furthermore, the strong electron-withdrawing nature of fluorine can influence the binding affinity of the pesticide to its target enzyme or receptor, increasing its potency. Chlorination at the 3 and 5 positions, as seen in the Hexaflumuron intermediate, further enhances pesticidal efficacy by improving target binding.

Selectivity: The specific structure and electronic properties conferred by the fluorinated group can lead to higher selectivity for the target pest's biological systems over those of non-target organisms, such as beneficial insects or vertebrates.

Table 2: Properties of Hexaflumuron

| Property | Description |

|---|---|

| IUPAC Name | 1-[3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-3-(2,6-difluorobenzoyl)urea |

| CAS Number | 86479-06-3 |

| Molecular Formula | C₁₆H₈Cl₂F₆N₂O₃ |

| Mode of Action | Systemic; Chitin Biosynthesis Inhibitor |

| Primary Use | Insecticide (Termite control) |

Research in Materials Science

Application as a Monomer in Novel Polymer Synthesis

4-(1,1,2,2-Tetrafluoroethoxy)aniline is a versatile building block in the creation of new polymers, most notably polyimides. researchgate.netcore.ac.uk The presence of the primary amine group on the aniline (B41778) ring allows it to participate in step-growth polymerization reactions, specifically polycondensation with dianhydrides. This reaction proceeds via a two-step process, initially forming a soluble poly(amic acid) precursor, which is subsequently converted through thermal or chemical imidization to the final, robust polyimide. nih.govmdpi.com

The key to the unique properties of polymers derived from this monomer lies in the introduction of the 1,1,2,2-tetrafluoroethoxy (-OCHF₂CF₂) group into the polymer backbone. researchgate.net This fluorinated moiety is instrumental in designing polymers with a specific combination of desired characteristics. The synthesis process typically involves reacting the diamine with a dianhydride in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). nih.gov The choice of dianhydride co-monomer provides another avenue for tuning the final properties of the polymer. For instance, aromatic dianhydrides can enhance thermal stability and mechanical strength, while those containing flexible linkages can improve solubility and processability. core.ac.uk

Below is a table illustrating the potential synthesis of polyimides from this compound and common dianhydrides, along with expected property enhancements.

| Dianhydride Co-monomer | Resulting Polymer | Expected Property Enhancements |

| Pyromellitic dianhydride (PMDA) | Fluorinated Aromatic Polyimide | High thermal stability, excellent mechanical properties, chemical resistance. |

| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) | Highly Fluorinated Polyimide | Enhanced solubility, low dielectric constant, reduced moisture absorption, high thermal stability. |

Development of Advanced Coatings and Membranes

The unique molecular structure of polymers synthesized from this compound makes them highly suitable for formulating advanced coatings and separation membranes. researchgate.netsapub.org The presence of the tetrafluoroethoxy group is expected to yield surfaces with low energy, resulting in hydrophobic and oleophobic characteristics. sapub.org This is a critical feature for protective coatings designed to repel water, oils, and other corrosive agents, with potential applications in demanding environments such as aerospace and industrial manufacturing. researchgate.netacs.org

In the realm of membrane science, the incorporation of fluorinated monomers like this compound can significantly boost the performance of membranes used for separations. nih.govmdpi.com The bulky and electronegative nature of the fluorinated groups can disrupt polymer chain packing, increasing the fractional free volume and thereby enhancing gas permeability. mdpi.com This is particularly beneficial for applications like carbon dioxide capture from flue gas and other industrial gas separations. researchgate.net Moreover, the inherent chemical inertness conferred by the fluorine atoms enhances the durability and lifespan of the membranes when exposed to aggressive chemical feeds. mdpi.com

The fabrication of these advanced coatings and membranes can be readily achieved using established techniques such as solution casting or spin-coating of the poly(amic acid) precursor, followed by a controlled thermal curing cycle to induce imidization. nih.gov The flexible nature of the tetrafluoroethoxy group may also contribute to improved solubility of the polymer in common organic solvents, simplifying the manufacturing process. researchgate.net

Contributions to Electronic Materials Research

The exceptional thermal stability of fluorinated polyimides is another critical attribute for their application in the electronics industry, where components are often subjected to high temperatures during fabrication and operation. core.ac.uk The high bond dissociation energy of the carbon-fluorine bond is a key contributor to this thermal robustness. nasa.gov This stability ensures that the material maintains its structural and electrical integrity under thermal stress.

Furthermore, the hydrophobicity endowed by the tetrafluoroethoxy group helps to mitigate moisture absorption, a phenomenon that can degrade the dielectric properties and compromise the long-term reliability of electronic devices. researchgate.net Ongoing research is focused on the synthesis and comprehensive characterization of these novel fluorinated polyimides to assess their potential for use in next-generation electronic systems, including high-frequency communication technologies and advanced semiconductor packaging. researchgate.net

Influence of Fluorine on Polymer and Material Performance

Key Effects of the Tetrafluoroethoxy Group on Polymer Properties:

| Property | Influence of Tetrafluoroethoxy Group | Scientific Rationale |

| Thermal Stability | Significantly Increased | The high bond energy of the C-F bond enhances the polymer's resistance to thermal degradation. nasa.gov |

| Chemical Resistance | Enhanced | Fluorine atoms provide a protective barrier around the polymer chain, shielding it from chemical attack. mdpi.com |

| Surface Energy | Lowered | The presence of fluorine on the surface results in hydrophobic and oleophobic characteristics. sapub.org |

| Dielectric Constant | Reduced | The low polarizability of the C-F bond decreases the overall dielectric constant of the material. nih.govmdpi.com |

| Solubility | Potentially Improved | The flexible fluorinated side chains can disrupt intermolecular packing, leading to better solubility in organic solvents. researchgate.net |

| Moisture Absorption | Decreased | The inherent hydrophobicity of fluorinated polymers minimizes the uptake of water. researchgate.net |

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds within a sample. In the context of 4-(1,1,2,2-Tetrafluoroethoxy)aniline, GC-MS is an essential tool for studying its stability and identifying products that may form under various degradation conditions (e.g., thermal, photolytic, or chemical stress). nih.govresearchgate.net

The process involves injecting a solution of the sample into the gas chromatograph, where it is vaporized. An inert carrier gas then transports the sample through a long, thin capillary column. The separation of components is based on their differential partitioning between the stationary phase coating the column and the mobile gas phase. epa.gov For aniline (B41778) and its derivatives, specific types of columns, such as those coated with SE-54, are often employed. epa.gov

After separation in the GC, the individual components enter the mass spectrometer. Here, they are ionized, typically by electron impact, which causes the molecules to fragment into characteristic patterns of ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and records their relative abundance. nih.gov The resulting mass spectrum serves as a "molecular fingerprint" that can be compared to spectral libraries for identification. For unfamiliar degradation products, the fragmentation pattern provides crucial clues to elucidate their structure. researchgate.net This method is highly effective for identifying and quantifying aniline derivatives in various matrices. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds in solution. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. researchgate.netcore.ac.uk For a fluorinated compound like this compound, ¹H, ¹³C, and ¹⁹F NMR are all indispensable. rsc.orgnih.gov

¹H NMR (Proton NMR): This technique provides information about the hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the single proton on the tetrafluoroethoxy group (-OCHF₂). The aromatic protons would appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The amine protons would likely appear as a broad singlet. The proton of the -OCHF₂ group would exhibit a complex splitting pattern (a triplet of triplets) due to coupling with the adjacent fluorine atoms.

¹³C NMR (Carbon-13 NMR): This spectrum reveals the different carbon environments. The spectrum would show distinct signals for the four unique carbons of the aromatic ring and the two carbons of the tetrafluoroethoxy side chain. The signals for the carbons bonded to fluorine will be split into multiplets due to C-F coupling, which can provide further structural confirmation. lboro.ac.uk

¹⁹F NMR (Fluorine-19 NMR): Given the presence of fluorine, ¹⁹F NMR is particularly informative. huji.ac.il It provides a sensitive and direct way to probe the fluorine environments. biophysics.org The spectrum would show two distinct signals corresponding to the -CF₂- group and the -CHF₂ group. These signals would be split into multiplets due to coupling with each other and, in the case of the -CHF₂ group, with the adjacent proton. The wide chemical shift range of ¹⁹F NMR ensures that these signals are typically well-resolved. huji.ac.il

The combined data from these NMR experiments allow for the unambiguous assignment of the compound's constitution.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | Aromatic H (ortho to NH₂) | ~6.7 | Doublet | ~8-9 Hz |

| Aromatic H (ortho to OCF₂) | ~7.0 | Doublet | ~8-9 Hz | |

| -OCHF₂ | ~5.9-6.4 | Triplet of triplets | JH-F, JH-F-F | |

| ¹³C | Aromatic C-N | ~140-145 | Singlet | - |

| Aromatic C-O | ~148-152 | Singlet | - | |

| -CF₂- | ~115-125 | Triplet (due to C-F coupling) | Large JC-F | |

| -CHF₂ | ~108-118 | Triplet (due to C-F coupling) | Large JC-F | |

| ¹⁹F | -CF₂- | Variable | Multiplet | JF-F, JF-H |

| -CHF₂ | Variable | Multiplet | JF-F, JF-H |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of molecular structure by mapping electron density. mdpi.com For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the precise measurement of bond lengths, bond angles, and torsional angles.

The resulting crystal structure would confirm the connectivity of the atoms and reveal the molecule's conformation in the solid state. nih.gov Furthermore, it would provide detailed insight into intermolecular interactions, such as hydrogen bonding involving the amine group's N-H bonds and potential non-covalent interactions involving the fluorine atoms or the aromatic ring. These interactions govern how the molecules pack together in the crystal lattice. nih.gov

Chromatographic Techniques for Compound Purification and Quantitative Analysis

Chromatographic techniques are fundamental for both the purification and quantitative analysis of synthesized compounds.

Purification: Column chromatography is a standard and effective method for purifying organic compounds. rsc.org In the synthesis of this compound, column chromatography using silica (B1680970) gel as the stationary phase and a mixture of solvents like ethyl acetate (B1210297) and hexanes as the mobile phase would be used to separate the desired product from starting materials, reagents, and byproducts. The separation is based on the differential adsorption of the compounds to the silica gel.

Quantitative Analysis: High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity and concentration of a compound. nih.gov An HPLC method for this compound would involve injecting the sample onto a column (e.g., a C18 reverse-phase column) and eluting it with a suitable mobile phase. A detector, such as a UV-Vis diode array detector, would measure the absorbance of the compound as it elutes from the column. By comparing the peak area of the sample to that of a known standard, the precise quantity and purity of the compound can be determined.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. utdallas.edu It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key structural features. libretexts.org

The primary amine (-NH₂) group would be identified by two distinct, medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. utdallas.edulibretexts.org The presence of the aromatic ring would be indicated by C-H stretching bands just above 3000 cm⁻¹ and C=C in-ring stretching bands in the 1400-1600 cm⁻¹ region. vscht.cz The ether linkage (Ar-O-C) would show a strong C-O stretching band, while the tetrafluoroethoxy group would be characterized by very strong C-F stretching absorptions, typically found in the 1100-1300 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (N-H) | Asymmetric Stretch | ~3400-3500 | Medium |

| Symmetric Stretch | ~3300-3400 | Medium | |

| Aromatic C-H | Stretch | 3000-3100 | Medium-Weak |

| Aromatic C=C | In-ring Stretch | 1400-1600 | Medium-Strong |

| Ether (Ar-O-C) | Stretch | ~1200-1250 | Strong |

| Fluoroalkane (C-F) | Stretch | 1100-1300 | Very Strong |

Theoretical and Computational Chemistry Investigations

Quantum Mechanical Studies (e.g., Density Functional Theory) on Electronic Structure and Reactivity

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 4-(1,1,2,2-Tetrafluoroethoxy)aniline. researchgate.netresearchgate.net DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can determine optimized molecular geometry, vibrational frequencies, and various electronic properties. researchgate.net

The presence of the electron-withdrawing 1,1,2,2-tetrafluoroethoxy group at the para position significantly influences the electronic properties of the aniline (B41778) moiety. This substituent alters the electron density distribution across the aromatic ring and on the amino group. chemrxiv.org Key insights from DFT studies include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. echemcom.com